Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a 3-nitrobenzyloxy group at position 4, an o-tolyl (2-methylphenyl) substituent at position 1, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-3-29-21(26)20-18(30-13-15-8-6-9-16(11-15)24(27)28)12-19(25)23(22-20)17-10-5-4-7-14(17)2/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQDOGXECXBCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions, where a nitrobenzyl halide reacts with the pyridazine derivative.
Esterification: The carboxylate group is introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Reduction of Oxo Group: Formation of the corresponding hydroxyl derivative.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in the substituents on the pyridazine core. Key structural comparisons include:
Physicochemical Properties
- Melting Points :
- Lipophilicity :
Spectroscopic Characterization
- NMR :
- Mass Spectrometry :
- Expected [M+H]+ for target compound (C21H19N3O6): ~410.1. Comparable to analogs like 12g ([M+H]+ ≈ 347) .
Biological Activity
Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring, which is notable for its nitrogen content and reactivity. The presence of functional groups such as the nitrobenzyl, oxo, and carboxylate contributes to its unique chemical properties. The structural formula can be represented as follows:
This compound is characterized by:
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Nitrobenzyl group : Enhances reactivity and potential biological interactions.
- Carboxylate group : Involved in various chemical reactions and biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, potentially leading to antibacterial or anticancer effects.
- Interaction with Enzymes : The pyridazine ring may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, suggesting that this compound may also exhibit such effects.
Antimicrobial Activity
Research has indicated that similar compounds exhibit significant antimicrobial properties. For instance, studies on related pyridazine derivatives have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 256 µg/mL |
| Compound B | S. aureus | 128 µg/mL |
The specific activity of this compound against these strains remains to be fully elucidated but is expected to follow similar trends based on structural analogies.
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that the structural features contribute to the inhibition of cancer cell proliferation through apoptosis induction. For example, docking studies have indicated that the compound may bind effectively to targets involved in cancer pathways.
Case Studies
- Study on Antibacterial Properties : A recent study evaluated various derivatives of pyridazine compounds for their antibacterial activity. This compound was included in a broader investigation assessing structure-activity relationships (SAR). Results indicated promising activity against Gram-positive bacteria.
- Anticancer Mechanism Exploration : Another study focused on the mechanism of action for similar compounds, revealing that the presence of the nitro group plays a critical role in inducing oxidative stress in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
